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Executive Summary
2-Fluoro-ATP (2-F-ATP) is a functional analog of ATP where the hydrogen at the C2 position of

the adenine ring is replaced by a fluorine atom.[1][2] This substitution is nearly isosteric but

highly electronegative, creating a unique probe for ATP-requiring enzymes. It serves two

distinct high-value functions:

Mechanistic Probe: The electron-withdrawing fluorine alters the pKa of the N1 nitrogen,

destabilizing specific hydrogen bond networks in the active site without abolishing binding,

allowing for the dissection of rate-limiting steps (e.g., in Myosin ATPases).

Universal Screening Tool: The 100% natural abundance and high sensitivity of the

F nucleus allow for direct, "universal" monitoring of kinase/ATPase activity via NMR,
bypassing the need for radiolabels or coupled enzyme assays.

Part 1: Chemical & Structural Basis
The utility of 2-F-ATP stems from the specific perturbation introduced by the fluorine atom.

Unlike bulky analogs (e.g.,

-benzyl-ATP) used for "bump-and-hole" genetics, 2-F-ATP fits into native wild-type pockets.
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Electronic vs. Steric Effects
Sterics: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). This

allows 2-F-ATP to bind to most ATP-binding pockets with affinities (

) comparable to ATP.

Electronics (The Critical Difference): Fluorine is highly electronegative. It pulls electron

density from the purine ring, significantly lowering the pKa of the N1 nitrogen (from ~4.0 in

ATP to < 2.0 in 2-F-ATP).

Consequence: If an enzyme requires N1 to accept a proton (H-bond acceptor) for optimal

transition state stabilization, 2-F-ATP will act as a "slow" substrate, revealing that specific

mechanistic step.

Comparative Properties Table
Property ATP (Native)

2-Fluoro-ATP
(Analog)

Experimental
Implication

C2 Substituent Hydrogen (-H) Fluorine (-F)
Minimal steric clash;

fits WT pockets.

N1 pKa ~4.0 - 4.2 < 2.0

Drastically reduced H-

bond accepting

capacity at N1.

P2X Potency Baseline (Agonist) High (Agonist)

Often equipotent or

more potent at

P2X1/P2X3.

NMR Active?
P,

H

F,

P,

H

F offers zero

biological background

and wide chemical

shift dispersion.

Hydrolysis Product ADP 2-F-ADP

Distinct

F shift allows real-time

reaction monitoring.
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Part 2: Application in Motor Proteins (Myosin)
In actomyosin research, 2-F-ATP is not just a fuel; it is a "time-stretching" agent. It is used to

distinguish the cleavage step (hydrolysis of ATP to ADP.Pi) from the product release step.

The Mechanism
In Myosin II, the fluorescence of a tryptophan residue (Trp-510 in Dictyostelium) is sensitive to

the nucleotide state.

ATP: The hydrolysis step (

) is fast and favorable (

).

2-F-ATP: The electron-withdrawing effect destabilizes the cleavage transition state. This

slows down the hydrolysis step specifically, often making it the rate-limiting step or shifting

the equilibrium constant (

).

This allows researchers to "trap" the pre-hydrolysis state or measure the rate of cleavage

directly using stopped-flow fluorometry.

2-F-ATP Kinetic Effect

M.ATP
(Pre-Hydrolysis)

M.ADP.Pi
(Post-Hydrolysis)

Hydrolysis Step
(Target of 2-F-ATP)

Actin-M.ADP
(Force Gen)

Pi Release

ATP Binding
(Dissociation)

Click to download full resolution via product page

Figure 1: The Myosin ATPase cycle.[2][3][4] 2-F-ATP specifically modulates the Hydrolysis

Step, allowing kinetic dissection of the pre- and post-hydrolysis states.
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Part 3: Universal Kinase Screening ( F NMR)
The most robust industrial application of 2-F-ATP is in activity-based screening using

F NMR (The Stockman Method).

Why it works
Most kinase assays require a specific antibody, a radiolabel, or a coupled luciferase system

(e.g., ADP-Glo). These are prone to interference (false positives).

Direct Detection: 2-F-ATP converts to 2-F-ADP.

Chemical Shift: The

F signal of the starting material (2-F-ATP) is chemically distinct from the product (2-F-ADP)
by approximately 1-2 ppm.

Universality: Because the fluorine is on the ATP, any enzyme that consumes ATP (Kinase,

Synthetase, Helicase) can be assayed without modifying the peptide substrate.

Validated Enzyme Classes
2-F-ATP has been proven as a valid substrate for:

Protein Kinases: CDK2, PKA, AKT1.

Metabolic Enzymes: Hexokinase, Acetyl-CoA carboxylase.

Ligases: DNA Ligase.

Part 4: Experimental Protocols
Protocol A: F-NMR Kinase Activity Assay
Objective: Determine

of a potential inhibitor using 2-F-ATP.

Reagents:
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2-Fluoro-ATP (10 mM stock in reaction buffer).

Target Kinase (e.g., CDK2/CyclinA).[5]

Peptide Substrate (specific to kinase).[6]

NMR Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

, 10%

(for lock).

Workflow:

Preparation: In a 3mm or 5mm NMR tube, mix Kinase (10-50 nM), Peptide Substrate (

concentration), and Test Inhibitor.

Initiation: Add 2-F-ATP to a final concentration of 100-500

.

Acquisition:

Instrument: 400 MHz (or higher) NMR with a fluorine-capable probe.

Sequence: Standard 1D

F with proton decoupling (optional but sharpens peaks).

Time: Collect spectra every 2-5 minutes (kinetic mode) or at a fixed endpoint (e.g., 60

mins).

Analysis:

Integrate the 2-F-ATP peak (approx -52.0 ppm, doublet) and the 2-F-ADP peak (shifted

downfield).

Calculate % conversion:
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.

Protocol B: Stopped-Flow ATPase Monitoring (Myosin)
Objective: Measure the rate of ATP cleavage (

).

Reagents:

Myosin Subfragment-1 (S1).[1]

2-Fluoro-ATP.[1][2][7][8]

Buffer: 20 mM MOPS (pH 7.0), 5 mM

, 100 mM KCl.

Workflow:

Setup: Load Syringe A with Myosin S1 (2

final). Load Syringe B with 2-F-ATP (20

final, pseudo-first-order conditions).

Optics: Set excitation to 295 nm (Tryptophan excitation). Use a 320 nm long-pass filter for

emission.

Shot: Rapidly mix (dead time < 2ms) at 20°C.

Observation:

Observe the rapid rise in fluorescence. With native ATP, this is often too fast to resolve or

blends with the release step.

With 2-F-ATP, fit the rising phase to a single exponential to extract

.
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Interpretation: The amplitude of the fluorescence change correlates to the population of the

state.

Part 5: Workflow Visualization

Mix Enzyme + Substrate
+ Test Compound

Add 2-Fluoro-ATP
(Start Reaction)

Incubate
(30-60 min @ 25°C)

Acquire 19F-NMR Spectrum

Integrate Peaks:
2-F-ATP vs 2-F-ADP

Calculate % Inhibition

Click to download full resolution via product page

Figure 2: The "Universal" Kinase Screening Workflow. This method relies on the chemical shift

difference between the substrate (2-F-ATP) and product (2-F-ADP).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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